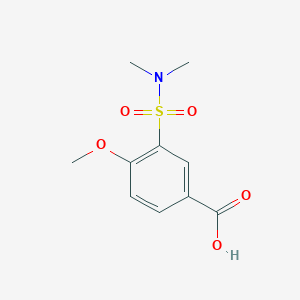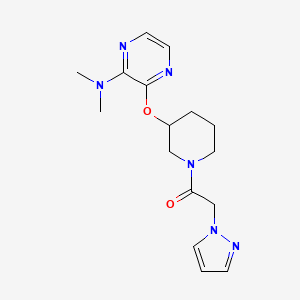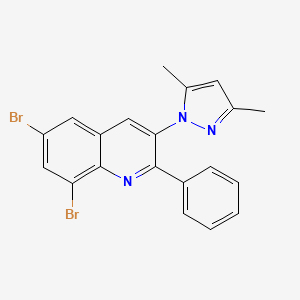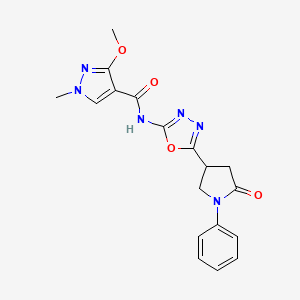![molecular formula C22H21ClN2O6 B2459301 1-{3-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-(2-methoxyethyl)piperidine-3-carboxamide CAS No. 1359392-74-7](/img/structure/B2459301.png)
1-{3-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-(2-methoxyethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{3-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-(2-methoxyethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H21ClN2O6 and its molecular weight is 444.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation of Novel Compounds
Research efforts have been directed towards the synthesis of novel compounds and evaluating their therapeutic potentials. For example, a study focused on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, highlighting the therapeutic applications of synthesized compounds involving complex carboxamide structures similar to the one (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Pharmacological Profiles of Benzamide Derivatives
Another study designed and synthesized orally active benzamide derivatives as potent serotonin 4 receptor agonists. These compounds, including a variety of piperidine and benzamide derivatives, showed promise for gastrointestinal motility, despite challenges related to oral bioavailability. This underscores the potential pharmaceutical applications of carboxamide compounds in enhancing gastrointestinal motility (S. Sonda, Toshio Kawahara, T. Murozono, N. Sato, K. Asano, K. Haga, 2003).
Antimicrobial Activity of Pyridine Derivatives
The synthesis of new pyridine derivatives, including those with carboxamide groups, has been explored for antimicrobial applications. A study synthesized 2-amino substituted benzothiazoles and evaluated their in vitro antimicrobial activity, revealing modest activity against bacteria and fungi. This suggests potential applications of such compounds in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Antibacterial Evaluation of Novel Compounds
Research into novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides demonstrated the synthesis of these compounds and their antibacterial activities against both Gram-negative and Gram-positive bacteria. The environmentally friendly approach and potential antibacterial effects highlight the significance of carboxamide derivatives in medicinal chemistry (Behjat Pouramiri, Esmat Tavakolinejad Kermani, M. Khaleghi, 2017).
properties
IUPAC Name |
methyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6/c1-12-14(23)6-5-7-15(12)25-21(26)11-31-18-10-17(22(27)30-4)24-16-9-20(29-3)19(28-2)8-13(16)18/h5-10H,11H2,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRPJBDYCKVIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]quinoline-3-carboxylate](/img/structure/B2459218.png)
![N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide](/img/structure/B2459222.png)


![Methyl 2-[(1-cyclopentyl-4-methylpyrazol-3-yl)amino]acetate](/img/structure/B2459228.png)

![5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2459231.png)


![N-(3,4-dimethylphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2459236.png)
![5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2459238.png)

